3-(Methylamino)thietane 1,1-dioxide
Overview
Description
It is characterized by its unique thietane ring structure, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)thietane 1,1-dioxide typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the products to form 3-aminothietane 1,1-dioxides . This reaction is regioselective and occurs under kinetic control. The general scheme can be represented as follows:
R1RN+SO2→R1RN−SO2→[H]→R1RN−S
The stereoselectivity of the process indicates that the addition of sulfene to the enamine is a concerted [π2s + π2a]-cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium phenolates and thiophenolates are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: 3-aryloxythietane-1,1-dioxides and 3-phenylsulfanylthietane-1,1-dioxides.
Scientific Research Applications
3-(Methylamino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antidepressant properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methylamino)thietane 1,1-dioxide involves interaction with various neurotransmitter systems. It acts on serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission . The compound likely stimulates serotonergic 5HT1A-receptors and/or blocks 5HT2A/2C-receptors and/or α2-adrenergic receptors. Dopaminergic and cholinergic receptors may also be involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Aryloxythietane-1,1-dioxides
- 3-Phenylsulfanylthietane-1,1-dioxides
- 3-Substituted thietane-1,1-dioxides
Uniqueness
3-(Methylamino)thietane 1,1-dioxide is unique due to its specific substitution pattern and the presence of the methylamino group, which imparts distinct pharmacological properties compared to other thietane derivatives .
Properties
IUPAC Name |
N-methyl-1,1-dioxothietan-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-5-4-2-8(6,7)3-4/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFCJSGMKUPHMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CS(=O)(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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